N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide
Description
N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[410]heptane-7-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure and the presence of dichlorophenoxy and carbohydrazide functional groups
Properties
IUPAC Name |
N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-11-7-8-15(14(20)10-11)25-9-3-6-16(23)21-22-18(24)17-12-4-1-2-5-13(12)17/h7-8,10,12-13,17H,1-6,9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPGVKAOILTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves multiple steps, starting with the preparation of the dichlorophenoxybutanoic acid derivative. This is followed by the formation of the bicycloheptane ring system and subsequent coupling with carbohydrazide. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, while the bicycloheptane ring system provides structural stability. The carbohydrazide moiety can form hydrogen bonds and participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide shares similarities with other dichlorophenoxy derivatives and bicyclic compounds.
- Compounds such as 2,4-dichlorophenoxyacetic acid and its derivatives exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
